1-(Dimethoxymethyl)naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

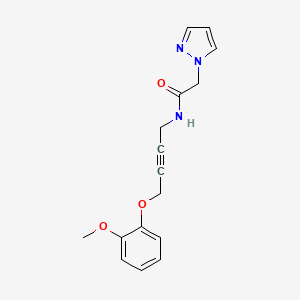

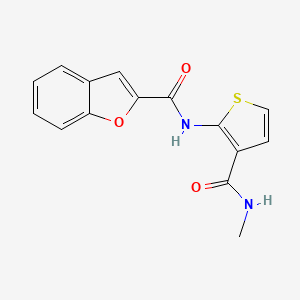

1-(Dimethoxymethyl)naphthalene is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The InChI code for 1-(Dimethoxymethyl)naphthalene is 1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Applications De Recherche Scientifique

Catalysis and Chemical Synthesis

- The dimerization of arylethynes to produce 1-aryl-substituted naphthalenes, including 1-(Dimethoxymethyl)naphthalene, has been catalyzed by rhodium and ruthenium porphyrins. This reaction, occurring at temperatures above 130 °C, yields a mixture of triarylbenzenes and 1-aryl-substituted naphthalenes. The reaction's yield varies based on temperature and phenyl substituents, highlighting the compound's significance in organic synthesis and catalysis (Elakkari et al., 2005).

Optical and Fluorescence Applications

- Naphthalene derivatives, like 1-(Dimethoxymethyl)naphthalene, are explored for their fluorescence properties. For instance, a study on a naphthalene-based fluorescent probe demonstrated its effectiveness in high-resolution fluorescence imaging of zinc ions, showcasing the compound's potential in bioimaging and chemical sensing (Lee et al., 2015).

Nonlinear Optical Properties

- Research into the nonlinear optical properties of naphthalene derivatives, such as 1-(Dimethoxymethyl)naphthalene, has been conducted. These studies, which include spectroscopic and theoretical investigations, reveal insights into the molecule's charge transfer interactions and their implications for nonlinear optics, potentially useful in photonic and optoelectronic applications (Sreenath et al., 2018).

Energy Storage and Electrochemical Applications

- Naphthalene derivatives are also being explored for their electrochemical properties, particularly in the context of redox-active species for aqueous organic redox flow batteries. Studies demonstrate the molecule's solubility and electron delivery capabilities, indicating its potential in energy storage technologies (Wiberg et al., 2019).

Environmental and Green Chemistry

- The compound's utility in environmental restoration and green chemistry has been studied, particularly in the context of toluene ortho-monooxygenase's activity for chlorinated ethenes and naphthalene oxidation. This research contributes to our understanding of bioremediation and sustainable chemical processes (Canada et al., 2002).

Safety and Hazards

Safety data indicates that exposure to 1-(Dimethoxymethyl)naphthalene should be avoided. It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid sources of ignition when handling this chemical . In case of exposure, specific first aid measures such as moving the victim to fresh air, rinsing with pure water, and seeking immediate medical attention are advised .

Propriétés

IUPAC Name |

1-(dimethoxymethyl)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-14-13(15-2)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNYCDMZGNSTTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC2=CC=CC=C21)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dimethoxymethyl)naphthalene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetamidophenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2947737.png)

![[4-(1,3-Dithiolan-2-yl)phenyl] 4-tert-butylbenzoate](/img/structure/B2947741.png)

![4-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2947744.png)

![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2947747.png)

![Methyl 4-[(Z)-2-cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]benzoate](/img/structure/B2947752.png)

![Ethyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2947754.png)

![N-(4-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2947757.png)